molecular formula C14H13ClN2O3S B8780378 2-chloro-N'-tosylbenzohydrazide

2-chloro-N'-tosylbenzohydrazide

Cat. No. B8780378
M. Wt: 324.8 g/mol
InChI Key: YNCVPYCQNZCNPX-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Into a 500 mL round bottom flask was placed a solution of 2-chlorobenzoyl chloride (22.3 g, 127.43 mmol) in toluene (200 mL). To the mixture was added 4-methylbenzenesulfonohydrazide (23.3 g, 125.27 mmol). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 75° C. in a bath of oil. A filtration was performed. The filter cake was dried in an oven under reduced pressure. This resulted in 37.7 g (91%) of 2-chloro-N′-tosylbenzohydrazide as a white solid.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([S:18]([NH:21][NH2:22])(=[O:20])=[O:19])=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:22][NH:21][S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:11])=[CH:13][CH:14]=1)(=[O:19])=[O:20])=[O:5]

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
23.3 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NN
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring, overnight while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
A filtration
CUSTOM
Type
CUSTOM
Details
The filter cake was dried in an oven under reduced pressure
CUSTOM
Type
CUSTOM
Details
This resulted in 37.7 g (91%) of 2-chloro-N′-tosylbenzohydrazide as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C(=O)NNS(=O)(=O)C2=CC=C(C)C=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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